molecular formula C22H20N4O2S B2590971 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone CAS No. 477713-84-1

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone

Cat. No. B2590971
CAS RN: 477713-84-1
M. Wt: 404.49
InChI Key: FEGPALXBIQRTPX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-benzaldehyde derivatives has been described . This compound is an intermediate in the synthesis of Rosiglitazone, an oral antidiabetic agent .


Molecular Structure Analysis

The structure of similar compounds has been solved using dual-space algorithms and refined by full-matrix least squares against F2 .

Scientific Research Applications

Leukemia Treatment

Imatinib, the active pharmaceutical ingredient in this compound, is widely used to treat chronic myelogenic leukemia. It specifically inhibits tyrosine kinases, which play a crucial role in cancer cell growth and proliferation . The compound’s structural features allow it to bind to an inactive Abelson tyrosine kinase domain, forming hydrogen bonds and hydrophobic interactions. Further studies have revealed different conformations of Imatinib in single crystals and ligand–protein complexes .

Analgesic and Anti-Inflammatory Properties

While not directly related to leukemia treatment, some derivatives of this compound have shown significant analgesic and anti-inflammatory activities . Further exploration of these properties could lead to novel pain management strategies.

Polymorphism and Enhanced Efficacy

The compound exhibits polymorphism, with different crystal forms. For instance, a new polymorph of Imatinib demonstrated higher efficacy (66%) compared to the initial form (50%) in animal studies . Investigating the relationship between crystal structure and biological activity could yield valuable insights.

Synthesis of Thiazolo[3,2-a]pyrimidines

Researchers have developed efficient synthetic procedures for thiazolo[3,2-a]pyrimidines using related compounds. Singh et al. reported a method involving the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . These thiazolo derivatives may have diverse biological activities beyond leukemia treatment.

properties

IUPAC Name

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-25(21-6-2-3-12-23-21)14-15-28-18-9-7-17(8-10-18)19-11-13-26(24-19)22(27)20-5-4-16-29-20/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPALXBIQRTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone

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